![molecular formula C7H13N B13495460 Methyl[(3-methylidenecyclobutyl)methyl]amine](/img/structure/B13495460.png)
Methyl[(3-methylidenecyclobutyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[(3-methylidenecyclobutyl)methyl]amine is an organic compound characterized by a cyclobutyl ring with a methylidene group and a methylamine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(3-methylidenecyclobutyl)methyl]amine typically involves the formation of the cyclobutyl ring followed by the introduction of the methylidene and methylamine groups. One common method is the cyclization of a suitable precursor, such as a diene, under specific conditions to form the cyclobutyl ring. Subsequent functionalization steps introduce the methylidene and methylamine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using catalysts to enhance yield and efficiency. The process may also include purification steps to ensure the compound’s purity for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl[(3-methylidenecyclobutyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methylidene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
Methyl[(3-methylidenecyclobutyl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl[(3-methylidenecyclobutyl)methyl]amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutylamine: Similar cyclobutyl ring structure but lacks the methylidene group.
Methylcyclobutylamine: Contains a cyclobutyl ring with a methyl group but no methylidene group.
Cyclobutylmethylamine: Similar structure but without the methylidene group.
Uniqueness
Methyl[(3-methylidenecyclobutyl)methyl]amine is unique due to the presence of both the methylidene and methylamine groups on the cyclobutyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H13N |
|---|---|
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
N-methyl-1-(3-methylidenecyclobutyl)methanamine |
InChI |
InChI=1S/C7H13N/c1-6-3-7(4-6)5-8-2/h7-8H,1,3-5H2,2H3 |
Clave InChI |
VFWMXJPOVHESSF-UHFFFAOYSA-N |
SMILES canónico |
CNCC1CC(=C)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperazinecarboxylate](/img/structure/B13495378.png)
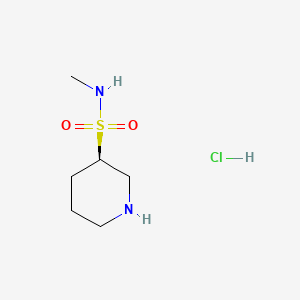
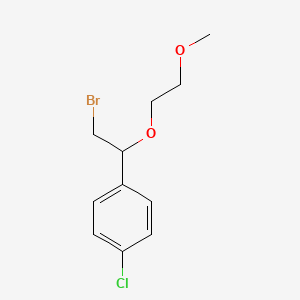

![8-Cbz-8-azaspiro[4.5]decan-1-one](/img/structure/B13495396.png)
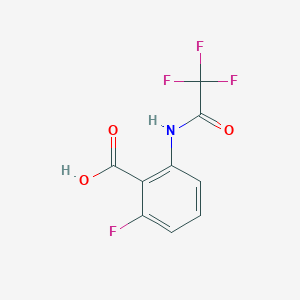
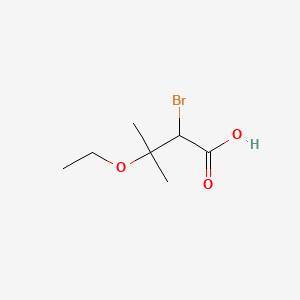
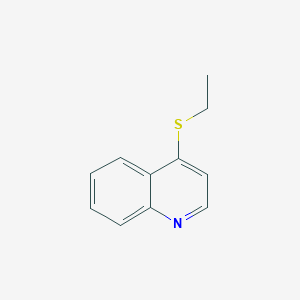
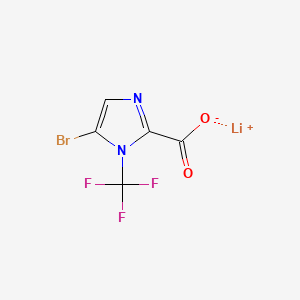

![(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine](/img/structure/B13495420.png)
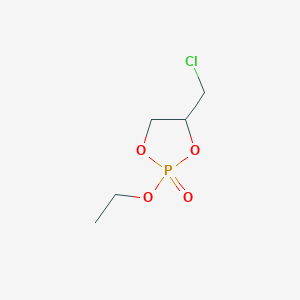
![2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid](/img/structure/B13495453.png)

